Cas no 826-81-3 (2-methylquinolin-8-ol)

2-methylquinolin-8-ol structure
2-methylquinolin-8-ol structure
Product Name:2-methylquinolin-8-ol
CAS No:826-81-3
MF:C10H9NO
MW:159.184562444687
MDL:MFCD00006765
CID:40011
PubChem ID:13224
Update Time:2024-10-27

2-methylquinolin-8-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Methylquinolin-8-ol
    • 2-Methyl-8-quinolinol
    • 8-Hydroxy-2-methylquinoline
    • 2-Methyl-8-Hydroxyquinoline
    • 8-Hydroxyquinaldine~2-Methyl-8-quinolinol
    • 4-Hydroxy-3-quinoline carboxylic acid
    • 8-Hydroxyquinaldine
    • 2-Methyl-8-hydroxyquinoine
    • 1-Methyl 8-quinolinol
    • 2-Methyl-8-hydroxy
    • 2-methyl-8-quinolino
    • 2-METHYLOXINE
    • 8-Hydroxyqinaldine
    • Hydroxyquinaldine
    • 8-Quinolinol, 2-methyl-
    • 2-Methyl-quinolin-8-ol
    • NBYLBWHHTUWMER-UHFFFAOYSA-N
    • 7W631H5302
    • 2-Methyl 8-quinolinol
    • 2-Methyl-oxine
    • 8-hydroxy-quinaldine
    • 8-Quinolinol, methyl-
    • 8-HYDROXY QUINALDINE
    • KS
    • 2-Methyl-8-quinolinol (ACI)
    • NSC 403349
    • NSC 58553
    • FS-2928
    • FT-0621549
    • BRN 0119194
    • HYDROXY-2-METHYLQUINOLINE, 8-
    • Q27268939
    • 826-81-3
    • AKOS000121472
    • 5-21-03-00341 (Beilstein Handbook Reference)
    • EC 212-562-6
    • HMS1647N13
    • BDBM50065785
    • CS-W004053
    • M0420
    • NSC58553
    • DTXSID3061184
    • W-104165
    • CHEMBL316892
    • UNII-7W631H5302
    • AC-12780
    • 8-Hydroxyquinaldine; 8-Hydroxy-2-methylquinoline
    • P20524
    • InChI=1/C10H9NO/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-6,12H,1H
    • CHEBI:180510
    • SB67453
    • NCGC00188188-01
    • NSC-403349
    • SCHEMBL297247
    • 8-Hydroxyquinaldine (8-Hydroxy-2-methylquinoline)
    • EINECS 212-562-6
    • NS00007994
    • NSC-58553
    • F0001-2119
    • MFCD00006765
    • 2-Methyl-8-quinolinol, 98%
    • EN300-17635
    • Z56969328
    • AM804380
    • 8-Hydroxyquinaldine,98%
    • STK037617
    • 2-methyl 8-quinolonol
    • DB-056646
    • quinoline, 8-hydroxy-2-methyl-
    • 2-methylquinolin-8-ol
    • MDL: MFCD00006765
    • Inchi: 1S/C10H9NO/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-6,12H,1H3
    • InChI Key: NBYLBWHHTUWMER-UHFFFAOYSA-N
    • SMILES: OC1C2C(=CC=C(C)N=2)C=CC=1
    • BRN: 0119194

Computed Properties

  • Exact Mass: 159.06800
  • Monoisotopic Mass: 159.068414
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 33.1
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: White prismatic crystal
  • Density: 1.1202 (rough estimate)
  • Melting Point: 72.0 to 74.0 deg-C
  • Boiling Point: 145°C/15mmHg(lit.)
  • Flash Point: Fahrenheit: 282.2 ° f
    Celsius: 139 ° c
  • Refractive Index: 1.6070 (estimate)
  • PH: 7-8 (100g/l, H2O, 20℃)(slurry)
  • Solubility: 0.4g/l
  • Water Partition Coefficient: Insoluble
  • PSA: 33.12000
  • LogP: 2.24880
  • Solubility: Soluble in hot alcohol, ether and benzene, insoluble in water

2-methylquinolin-8-ol Security Information

  • Symbol: GHS09
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H410
  • Warning Statement: P273,P501
  • Hazardous Material transportation number:UN 3077 9/PG 3
  • WGK Germany:2
  • Hazard Category Code: 50/53
  • Safety Instruction: S60-S61-S24/25
  • RTECS:VC7920000
  • Hazardous Material Identification: N
  • HazardClass:9
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Sealed in dry,2-8°C
  • Safety Term:9
  • Packing Group:III
  • Risk Phrases:R50/53

2-methylquinolin-8-ol Customs Data

  • HS CODE:29334990
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-methylquinolin-8-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 2-Nitrophenol ,  Hydrochloric acid Solvents: Water ;  0.5 h, 100 °C; 2 h, 100 °C
Reference
Synthesis and crystal structure of 8-substituted quinaldine
Wu, Tian-quan; et al, Hunan Daxue Xuebao, 2010, 37(1), 63-66

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Hydrogen bromide
Reference
Discovery of quinoline small molecules with potent dispersal activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis biofilms using a scaffold hopping strategy
Abouelhassan, Yasmeen; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5076-5080

Production Method 3

Reaction Conditions
1.1 Reagents: Zinc acetate ,  Sodium hydroxide Solvents: Ethanol ,  Water ;  rt; 5 h, rt
Reference
Synthesis, spectral properties of di-(2-methyl-8-hydroxyquinoline)zinc
Wang, Li-Hua; et al, Advanced Materials Research (Durnten-Zurich, 2014, 830, 189-192

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus pentoxide ,  Phosphoric acid ;  20 min, 110 °C
Reference
The utilization of polyphosphoric acid in the Döbner-v. Miller reaction
Fiedler, Heinz, Journal fuer Praktische Chemie (Leipzig), 1961, 13, 86-9

Production Method 5

Reaction Conditions
Reference
Product class 3: quinolines
Larsen, R. D.; et al, Science of Synthesis, 2005, 15, 389-549

Production Method 6

Reaction Conditions
1.1 Catalysts: 1,10-Phenanthroline ,  Palladium diacetate Solvents: Methanol ;  36 h, 40 °C
Reference
A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization
Zhang, Zuhui; et al, Organic Letters, 2008, 10(2), 173-175

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen bromide
Reference
Synthesis of mono- and dialkylsubstituted 1,10-phenanthrolines
Belser, Peter; et al, Tetrahedron, 1996, 52(8), 2937-44

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium hydroxide Catalysts: Copper(II) acetylacetonate ,  N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide ;  rt
1.2 Solvents: Dimethyl sulfoxide ,  Water ;  24 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Reference
Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions
Xia, Shanghua; et al, Journal of the American Chemical Society, 2016, 138(41), 13493-13496

Production Method 9

Reaction Conditions
1.1 Reagents: Carbon tetrachloride Catalysts: Iron chloride (FeCl3) ;  8 h, 150 °C
Reference
Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds
Khusnutdinov, Ravil; et al, Journal of Heterocyclic Chemistry, 2016, 53(4), 1022-1029

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt → 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Microwave-enhanced Friedlander synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria
Garrison, Aaron T.; et al, MedChemComm, 2017, 8(4), 720-724

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydride Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Acetic acid ,  1,4-Dioxane
Reference
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane
1.2 Reagents: Acetic acid ,  2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Regioselective Synthesis of Quinolin-8-ols and 1,2,3,4-Tetrahydroquinolin-8-ols by the Cyclization of 2-(3-Hydroxyphenyl)ethyl Ketone O-2,4-Dinitrophenyloximes
Uchiyama, Katsuya; et al, Bulletin of the Chemical Society of Japan, 1998, 71(12), 2945-2955

Production Method 13

Reaction Conditions
1.1 Reagents: Lithium hydroxide Catalysts: Copper(II) acetylacetonate ,  N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide ;  rt
1.2 Solvents: Dimethyl sulfoxide ,  Water ;  24 h, 130 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Reference
Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions
Xia, Shanghua; et al, Journal of the American Chemical Society, 2016, 138(41), 13493-13496

Production Method 14

Reaction Conditions
1.1 Solvents: Water
Reference
Synthesis of esters of halogenated quinaldine and quinoline
Bourquin, J. P.; et al, Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1962, 295, 383-99

Production Method 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Trifluoroacetic acid ,  2,4,6-Trimethylpyridine ,  Palladium diacetate Solvents: Ethanol ;  36 h, 150 °C
Reference
Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and Anilines
Li, Jixing; et al, Journal of Organic Chemistry, 2017, 82(6), 3284-3290

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Trifluoroacetic acid ,  2,4,6-Trimethylpyridine ,  Palladium diacetate Solvents: Ethanol ;  16 h, 150 °C
Reference
Microbiota Metabolism Promotes Synthesis of the Human Ah Receptor Agonist 2,8-Dihydroxyquinoline
Hubbard, Troy D.; et al, Journal of Proteome Research, 2019, 18(4), 1715-1724

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Tempo ,  Nickel bromide Solvents: 2-Methyl-2-butanol ;  48 h, 95 °C
Reference
Nickel-Catalyzed Dehydrogenation of N-Heterocycles Using Molecular Oxygen
Bera, Sourajit; et al, Organic Letters, 2020, 22(16), 6458-6463

2-methylquinolin-8-ol Raw materials

2-methylquinolin-8-ol Preparation Products

2-methylquinolin-8-ol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:826-81-3)8-Hydroxyquinaldine
Order Number:1680787
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 18:20
Price ($):discuss personally
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Amadis Chemical Company Limited
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(CAS:826-81-3)2-methylquinolin-8-ol
Order Number:A840413
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:49
Price ($):244.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:826-81-3)8-羟基喹哪啶
Order Number:LE1680787
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:32
Price ($):discuss personally
Email:18501500038@163.com
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Suzhou Senfeida Chemical Co., Ltd
(CAS:826-81-3)8-Hydroxyquinaldine
1680787
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:826-81-3)2-methylquinolin-8-ol
A840413
Purity:99%
Quantity:1kg
Price ($):244.0
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